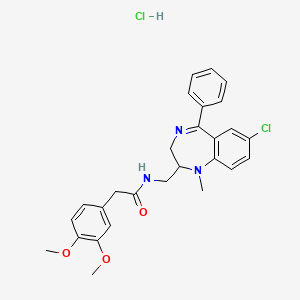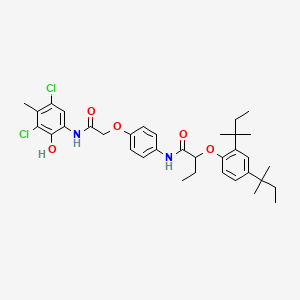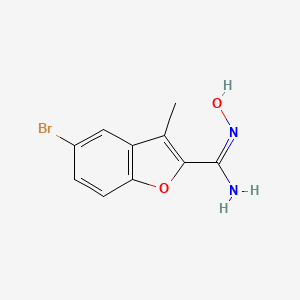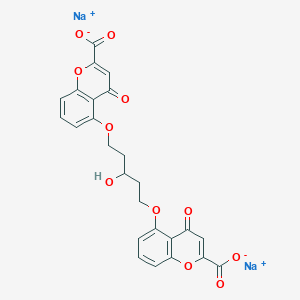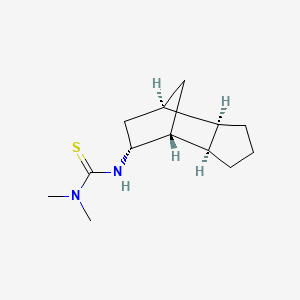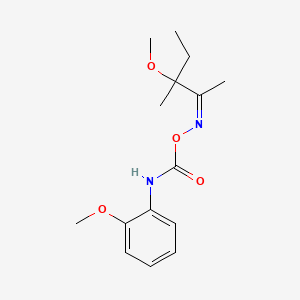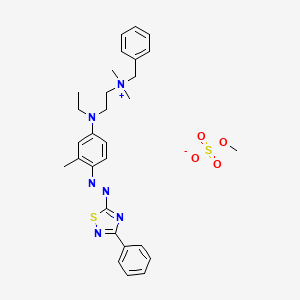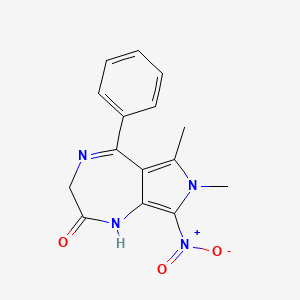
(1,1'-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt is a heterocyclic organic compound with the molecular formula C20H26O7S2.2Na. It is commonly used in research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization is common to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
(1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acid derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the development of new compounds and materials .
Biology
In biological research, this compound is used in studies involving enzyme interactions and protein binding. Its ability to interact with biological molecules makes it a useful tool in understanding biochemical pathways .
Medicine
In medicine, (1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt is investigated for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential use in drug development .
Industry
In industrial applications, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of (1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Benzidinedisulfonic acid: Used in the production of azo dyes.
Thorin indicator: Used as an indicator in various chemical analyses.
Uniqueness
(1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a versatile and valuable compound .
Propriétés
Numéro CAS |
63021-88-5 |
|---|---|
Formule moléculaire |
C20H24Na2O7S2 |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
disodium;2,3-dibutyl-6-oxidooxysulfonyl-5-phenylbenzenesulfonate |
InChI |
InChI=1S/C20H26O7S2.2Na/c1-3-5-10-16-14-18(15-11-8-7-9-12-15)20(29(25,26)27-21)19(28(22,23)24)17(16)13-6-4-2;;/h7-9,11-12,14,21H,3-6,10,13H2,1-2H3,(H,22,23,24);;/q;2*+1/p-2 |
Clé InChI |
OYBWMFFTLWJGMM-UHFFFAOYSA-L |
SMILES canonique |
CCCCC1=CC(=C(C(=C1CCCC)S(=O)(=O)[O-])S(=O)(=O)O[O-])C2=CC=CC=C2.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



